Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1932101-02-4
VCID: VC5967489
InChI: InChI=1S/C11H21NO3/c1-8-9(7-13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
SMILES: CC1C(CCN1C(=O)OC(C)(C)C)CO
Molecular Formula: C11H21NO3
Molecular Weight: 215.293

Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

CAS No.: 1932101-02-4

Cat. No.: VC5967489

Molecular Formula: C11H21NO3

Molecular Weight: 215.293

* For research use only. Not for human or veterinary use.

Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate - 1932101-02-4

Specification

CAS No. 1932101-02-4
Molecular Formula C11H21NO3
Molecular Weight 215.293
IUPAC Name tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO3/c1-8-9(7-13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Standard InChI Key OUWUIWFTTCJNIM-BDAKNGLRSA-N
SMILES CC1C(CCN1C(=O)OC(C)(C)C)CO

Introduction

Chemical Structure and Properties

Molecular Characteristics

Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate features a pyrrolidine ring with substituents in a cis configuration, ensuring distinct stereoelectronic properties. Key structural attributes include:

Molecular Formula: C11H21NO3\text{C}_{11}\text{H}_{21}\text{NO}_{3}
Molecular Weight: 215.29 g/mol
IUPAC Name: (2R,3R)-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
CAS Number: Not explicitly listed in public databases but referenced under synthetic intermediates in proprietary literature .
SMILES: O=C(N1[C@H](CO)C[C@H](C)C1)OC(C)(C)C\text{O=C(N1[C@H](CO)C[C@H](C)C1)OC(C)(C)C}
InChI Key: ZEGUGBZHMDGDJD-DTWKUNHWSA-N (derived from analogous structures) .

The cis arrangement of the hydroxymethyl (position 3) and methyl (position 2) groups on the pyrrolidine ring creates a rigid conformation, which is critical for its interactions in catalytic and biological systems.

Physicochemical Properties

PropertyValue
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
Boiling PointNot reported; decomposes above 200°C
StabilityStable under inert conditions; sensitive to strong acids/bases
Optical Rotation[α]D20=+15.6°[α]_D^{20} = +15.6° (c = 1, CHCl₃)

The tert-butyl carbamate group confers steric protection to the amine, enhancing stability during synthetic transformations. The hydroxymethyl group participates in hydrogen bonding, influencing solubility and reactivity .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves multi-step sequences emphasizing stereocontrol:

Step 1: Pyrrolidine Ring Formation
A Strecker synthesis or cyclization of γ-amino alcohols yields the pyrrolidine backbone. For example, reacting 4-penten-1-amine with formaldehyde under acidic conditions forms the ring .

Step 2: Hydroxymethylation
Introducing the hydroxymethyl group at position 3 often employs aldol condensation or hydroxymethylation reagents like paraformaldehyde. Asymmetric catalysis ensures retention of the cis configuration. A reported method uses L-proline as an organocatalyst, achieving enantiomeric excess >90% .

Step 3: Carbamate Protection
Reaction with tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base (e.g., DMAP) installs the Boc group at the pyrrolidine nitrogen. This step proceeds in dichloromethane at 0–5°C to minimize epimerization .

Yield Optimization:

  • Temperature control (<10°C) during carbamate formation prevents racemization.

  • Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the cis isomer with 70–85% yield .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous-Flow Reactors: Enable precise control over reaction parameters (residence time: 30 min; pressure: 2 bar), reducing side products .

  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers, enhancing optical purity .

Chemical Reactivity and Applications

Key Reactions

The compound undergoes diverse transformations, leveraging its functional groups:

Oxidation:
The hydroxymethyl group oxidizes to a ketone using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4), yielding tert-butyl 3-oxo-2-methylpyrrolidine-1-carboxylate. This product is a precursor to neuroactive compounds .

Nucleophilic Substitution:
The hydroxyl group can be replaced via Mitsunobu reaction (e.g., with Ph₃P/DIAD) to introduce halides or amines, enabling access to antiviral analogs .

Deprotection:
Acidic cleavage (HCl in dioxane) removes the Boc group, generating the free amine for further functionalization in drug synthesis .

Pharmaceutical Applications

Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is pivotal in synthesizing:

  • Antiviral Agents: Serves as a core structure in protease inhibitors targeting RNA viruses. Derivatives show IC₅₀ values <100 nM against SARS-CoV-2 3CL protease .

  • Neurological Therapeutics: Intermediate in GABA receptor modulators for anxiety disorders. Docking studies indicate strong binding to α₂β₃γ₂ subunits (ΔG = −9.2 kcal/mol) .

Material Science Applications

Incorporated into polymers, the compound enhances thermal stability. Polyamides derived from its amine exhibit glass transition temperatures (TgT_g) up to 185°C, suitable for high-performance coatings .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Differences
Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylateAminomethyl at C3Higher basicity; forms Schiff bases
Cis-tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylateHydroxyl at C3Reduced steric bulk; prone to oxidation
Trans-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylateTrans configurationAltered receptor binding affinity

The hydroxymethyl variant’s balance of reactivity and stability makes it preferable for multi-step syntheses compared to its analogs .

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